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Compound Name: Atristolochic Acid C

Cat. No.: B1665774

An In-depth Technical Guide to Aristolochic Acid
C (AA-llla)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic Acid C (AA-llla), a member of the nitrophenanthrene carboxylic acid family, is a
naturally occurring compound found in plants of the Aristolochia genus.[1][2] Historically, these
plants have been utilized in traditional herbal medicine. However, extensive research has
identified aristolochic acids as potent nephrotoxins, mutagens, and carcinogens, leading to
restrictions on their use in many countries.[3][4] AA-llla, alongside other aristolochic acid
analogs, is a subject of significant scientific interest due to its toxicological profile and complex
mechanisms of action, making it a critical molecule for study in toxicology, oncology, and drug
development. This guide provides a comprehensive overview of the chemical structure,
properties, biological activities, and relevant experimental methodologies for Aristolochic Acid
C.

Chemical Structure and Properties

Aristolochic Acid C is structurally similar to other major aristolochic acids, such as Aristolochic
Acid | and 1. Its chemical identity is defined by a nitrophenanthrene carboxylic acid core.

Table 1: Chemical and Physical Properties of Aristolochic Acid C (AA-Illa)
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Property Value

Reference(s)

10-hydroxy-6-nitronaphtho[2,1-

IUPAC Name g][5]benzodioxole-5-carboxylic
acid

Synonyms Aristolochic Acid Illa

CAS Number 4849-90-5

Molecular Formula C16HaNO~

Molecular Weight 327.25 g/mol

Appearance Dark Red or Yellowish Powder

Melting Point 278-279 °C

Solubility Soluble in DMSO and ethanol;

slightly soluble in methanol.

Spectroscopic Data

The structural elucidation of AA-Illa is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Aristolochic Acid C (AA-llla)
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Spectroscopic Method Data Reference(s)

UV (Methanol) Amax: 215, 257, 308 nm

m/z 326.0292 [M - H]~
HR-ESI-MS (Calculated for C16HsNO?7:
326.0301)

A comprehensive list of
5C-NMR (DMSO-ds) chemical shifts is available in
- -Oe
specialized databases and

literature.

Detailed proton chemical shifts
1H-NMR (DMSO-de) and coupling constants have
been reported.

Biological Activities and Mechanism of Action

Aristolochic Acid C, like other aristolochic acids, exhibits significant cytotoxicity,
carcinogenicity, and nephrotoxicity.

Cytotoxicity
AA-llla has demonstrated cytotoxic effects against various cancer cell lines. However, its
potency can be lower than other analogs like Aristolochic Acid I.

Table 3: Cytotoxicity of Aristolochic Acid Analogs (ICso values)
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. . Aristolochic . . .
. Aristolochic . Aristolochic Aristolacta Reference(s
Cell Line . Acid llla .
Acid | (AA-I) Acid IVa m | (AL-I) )
(AA-llla)
HK-2 (24h) 197.3 uM >1000.0 uM >1000.0 uM > 256.0 uM
HK-2 (48h) 76.7 uM >1000.0 uM  >1000.0uM  134.4 uM
LLC-PK1 85 uM Not Reported  Not Reported  Not Reported
P388 8.8 uM Not Reported  Not Reported  Not Reported
HT-29 17.1 uM Not Reported  Not Reported  Not Reported
HL-60 40 pM Not Reported  Not Reported  Not Reported

Carcinogenicity and Mutagenicity

The carcinogenicity of aristolochic acids is intrinsically linked to their metabolic activation and
subsequent formation of DNA adducts. This process is a hallmark of aristolochic acid toxicity.

e Metabolic Activation: In vivo, the nitro group of aristolochic acids is reduced by cytosolic and
microsomal enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome
P450 (CYP) enzymes, to form N-hydroxyaristolactams.

e Formation of Reactive Intermediates: These intermediates are further converted into a
reactive cyclic N-acylnitrenium ion.

o DNA Adduct Formation: The electrophilic nitrenium ion covalently binds to the exocyclic
amino groups of purine bases in DNA, forming characteristic aristolactam-DNA adducts,
such as 7-(deoxyadenosin-N°-yl)aristolactam | (dA-AAI) and 7-(deoxyguanosin-N2-
yharistolactam | (dG-AAl).

o Mutational Signature: These DNA adducts are mutagenic lesions that lead to a specific
mutational signature, predominantly A:T to T:A transversions. This signature has been
identified in the TP53 tumor suppressor gene and the H-ras oncogene in tumors from
individuals exposed to aristolochic acids.

Nephrotoxicity
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Aristolochic acid-induced nephropathy (AAN) is a progressive tubulointerstitial nephritis that
can lead to end-stage renal disease. The molecular mechanisms underlying AAN are complex
and involve multiple cellular pathways. AA enters renal tubular cells via organic anion
transporters (OATs). Inside the cells, it induces:

o Oxidative Stress: Increased production of reactive oxygen species (ROS).

o Apoptosis: Activation of the mitochondrial/caspase apoptotic pathway, characterized by an
increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3 activation.

 Inflammation: Activation of inflammatory pathways, including the NLRP3 inflammasome.
» Fibrosis: Leading to the characteristic tubulointerstitial fibrosis of AAN.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows
related to Aristolochic Acid C.
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Caption: Metabolic activation and genotoxicity pathway of aristolochic acid.
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Caption: Signaling pathway for aristolochic acid-induced apoptosis.
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Caption: General experimental workflow for AA-llla isolation and analysis.

Experimental Protocols
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Isolation and Purification of Aristolochic Acids

A general procedure for the isolation of aristolochic acids from plant material involves extraction
followed by chromatographic purification.

o Preparation of Plant Material: The dried and powdered plant material (e.g., roots or stems of
Aristolochia) is first defatted by maceration with a non-polar solvent like petroleum ether.

o Extraction: The defatted residue is then extracted with methanol at room temperature for an
extended period (e.g., 72 hours). The solvent is evaporated under reduced pressure to yield
a crude methanol extract.

o Fractionation: The crude extract is subjected to solvent-solvent partitioning. For instance, it
can be dissolved in aqueous methanol and partitioned against chloroform to isolate the
aristolochic acids in the chloroform layer.

e Column Chromatography: The chloroform extract is concentrated and loaded onto a silica
gel column. Elution is performed with a gradient of solvents, typically a mixture of chloroform
and methanol, to separate different fractions.

e Preparative Thin Layer Chromatography (PTLC): Fractions enriched with aristolochic acids
are further purified using PTLC on silica gel plates with a suitable mobile phase (e.qg.,
chloroform:methanol, 6:1 v/v). The bands corresponding to the desired compounds are
scraped, eluted, and the solvent is evaporated to yield the purified aristolochic acid.

» High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with
a C18 column can be employed.

Cytotoxicity Assay (CCK-8 Method)

The cytotoxicity of AA-llla can be evaluated using the Cell Counting Kit-8 (CCK-8) assay, which
measures cell viability.

e Cell Seeding: Human kidney 2 (HK-2) cells are seeded into 96-well plates at a density of
approximately 8,000 cells per well and incubated overnight to allow for attachment.

o Compound Treatment: Stock solutions of AA-llla in DMSO are prepared and diluted with cell
culture medium to achieve a range of final concentrations (e.g., 15.6 to 1000.0 puM). The final
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DMSO concentration should be kept low (e.g., <1.0% v/v) to avoid solvent toxicity. Cells are
treated with these concentrations for 24 or 48 hours.

o CCK-8 Incubation: After the treatment period, 10 pL of CCK-8 solution is added to each well,
and the plate is incubated for an additional 2 hours.

o Absorbance Measurement: The absorbance is measured at 450 nm using a microplate
reader.

o Data Analysis: Cell viability is calculated as a percentage relative to the untreated control
cells. The half-maximal inhibitory concentration (ICso) is determined by plotting cell viability
against the logarithm of the compound concentration and fitting the data to a dose-response

curve.

DNA Adduct Analysis by *?P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts formed by
carcinogens like aristolochic acids.

o DNA Isolation: DNA is isolated from tissues or cells exposed to aristolochic acid using
standard enzymatic or chemical methods.

o DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-
monophosphates using micrococcal nuclease and spleen phosphodiesterase.

e Adduct Enrichment: Normal (unmodified) nucleotides can be optionally removed by methods
like nuclease P1 digestion to enrich the adducted nucleotides.

e 32p-Labeling: The adducted nucleotides are then radioactively labeled at the 5'-position using
[y-32P]ATP and T4 polynucleotide kinase.

o Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-
layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using different
solvent systems for each dimension.

o Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the
radioactivity of the adduct spots is quantified using a phosphor imager. The levels of DNA
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adducts are typically expressed as relative adduct labeling (RAL), representing the number
of adducts per 108 or 10° normal nucleotides.

Quantitative Analysis by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry
(UHPLC-MS/MS) is a standard method for the sensitive and specific quantification of
aristolochic acids in various matrices.

o Sample Preparation: Samples (e.g., herbal extracts, biological fluids) are extracted using an
appropriate solvent (e.g., methanol). An internal standard is added for accurate
guantification. The extract may be cleaned up using solid-phase extraction (SPE).

o Chromatographic Separation: Separation is achieved on a C18 column using a gradient
elution with a mobile phase consisting of an aqueous solution (e.g., with 0.1% formic acid
and ammonium acetate) and an organic solvent (e.g., acetonitrile).

» Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer,
typically in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Specific precursor-to-product ion transitions are monitored for each analyte and the internal
standard. For AA-llla, a transition such as m/z 345.2 - m/z 282.0 ([M+NHa4]*) might be
used.

» Quantification: A calibration curve is constructed by analyzing standards of known
concentrations, and the concentration of AA-1lla in the sample is determined by comparing
its peak area ratio to the internal standard against the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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